molecular formula C25H25N3O4 B2416146 N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-35-6

N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2416146
CAS No.: 361182-35-6
M. Wt: 431.492
InChI Key: FDWSONIPSKXESA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-4-32-19-12-8-7-11-18(19)27-24(29)21-15(2)26-25(30)28-23(21)22-17-10-6-5-9-16(17)13-14-20(22)31-3/h5-14,23H,4H2,1-3H3,(H,27,29)(H2,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWSONIPSKXESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=CC4=CC=CC=C43)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidine derivatives, which are known for various biological activities including anticancer, antibacterial, and antifungal properties. The synthesis typically involves multicomponent reactions (MCRs) that yield high purity and yield of the target compound. For example, the Biginelli reaction is often employed to synthesize such compounds efficiently under eco-friendly conditions .

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives exhibit notable anticancer effects. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : SU-DHL-6 (lymphoma), K562 (leukemia), H358 (lung cancer).
  • IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 0.55 μM to 1.68 μM against these cell lines, indicating potent activity .

Antibacterial and Antifungal Properties

Tetrahydropyrimidines also show promising antibacterial and antifungal activities. A comparative study evaluated several derivatives against common pathogens:

CompoundActivity Against BacteriaActivity Against Fungi
4aS. aureus (MIC = 16 µg/mL)C. albicans (MIC = 32 µg/mL)
4bE. coli (MIC = 8 µg/mL)A. niger (MIC = 16 µg/mL)
4cP. aeruginosa (MIC = 32 µg/mL)C. albicans (MIC = 16 µg/mL)

These results suggest that modifications on the aromatic rings significantly influence the antimicrobial efficacy .

Antioxidant Activity

Additionally, compounds derived from the tetrahydropyrimidine structure have been evaluated for their antioxidant properties. Studies show that these compounds possess good to excellent antioxidant potency compared to standard antioxidants like ascorbic acid. The antioxidant activity is often assessed through lipid peroxidation assays, demonstrating their potential in preventing oxidative stress-related diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : These compounds may inhibit key enzymes involved in tumor progression and microbial metabolism.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • Interference with Cell Cycle : Compounds may cause cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Lymphoma Cells : A derivative showed significant morphological changes in SU-DHL-6 cells and induced apoptosis in a concentration-dependent manner .
  • Antimicrobial Screening : A series of tetrahydropyrimidine derivatives were tested against bacterial strains such as Streptococcus pyogenes and Escherichia coli, showing varying degrees of inhibition correlated with structural modifications .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their potential in treating neurological and cardiovascular diseases. Research indicates that compounds with similar structures exhibit enhanced drug efficacy and specificity. For instance, studies have demonstrated that tetrahydropyrimidine derivatives can act as effective inhibitors of certain enzymes linked to disease pathways .

Key Findings:

  • Anticancer Activity: Certain derivatives show promising anticancer properties, with significant growth inhibition observed in various cancer cell lines .
  • Neuroprotective Effects: Compounds related to this structure have been noted for their neuroprotective effects in preclinical studies, suggesting potential applications in neurodegenerative disease treatments .

Agricultural Chemistry

In agricultural chemistry, the compound is utilized for developing agrochemicals such as pesticides and herbicides. Its effectiveness in improving crop yield while minimizing environmental impact is notable. The chemical structure allows for modifications that enhance its activity against specific pests while reducing toxicity to non-target organisms.

Applications:

  • Pesticide Formulation: Research has shown that tetrahydropyrimidine derivatives can be integrated into pesticide formulations to improve efficacy against resistant pest strains .
  • Herbicide Development: The compound's ability to inhibit certain plant enzymes makes it a candidate for herbicide development aimed at controlling weed growth without harming crops .

Biochemical Research

N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is also employed in biochemical research focusing on enzyme inhibition and receptor binding studies. Its structural features allow researchers to explore interactions with biological macromolecules, aiding in the discovery of new therapeutic agents.

Research Insights:

  • Enzyme Inhibition Studies: The compound has been used to investigate inhibition mechanisms of various enzymes that play critical roles in metabolic pathways .
  • Receptor Binding Affinity: Studies indicate that modifications to the chemical structure can significantly affect binding affinity to specific receptors, providing insights into drug design .

Material Science

In material science, the compound is explored for its potential to create novel materials with unique properties such as improved thermal stability and mechanical strength. These attributes make it suitable for various industrial applications.

Potential Applications:

  • Composite Materials: Research suggests that incorporating tetrahydropyrimidine derivatives into composite materials can enhance their durability and resistance to environmental stressors .
  • Nanotechnology: The compound's properties are being investigated for applications in nanotechnology, particularly in developing nanomaterials with specific functional characteristics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.